REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[CH3:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[S:13])=[CH:10][CH:9]=1>C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]1[N:14]=[C:12]([C:11]2[CH:15]=[CH:16][C:8]([CH3:7])=[CH:9][CH:10]=2)[S:13][CH:5]=1
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Name
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|
Quantity
|
0.84 g
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Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C(=S)N)C=C1
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
|
the residue was purified over silica gel (230-400 M, 15% EtOAc-Hexane)
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Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(SC1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |